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Compound of Interest

Compound Name: Fmoc-Gly-OH-2,2-d2

Cat. No.: B558005

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability
and technical application of Fmoc-Gly-OH-2,2-d2, a deuterated derivative of Fmoc-glycine.
This isotopically labeled amino acid is a valuable tool in various research and development
applications, particularly in peptide synthesis and pharmacokinetic studies. This document
outlines key commercial suppliers, summarizes critical quantitative data, and provides detailed
experimental protocols for its use in Solid Phase Peptide Synthesis (SPPS).

Commercial Availability

Fmoc-Gly-OH-2,2-d2 is available from several reputable chemical suppliers specializing in
reagents for peptide synthesis and isotopic labeling. The following tables provide a summary of
the product specifications from prominent vendors.

Supplier and Product Information
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. Molecular Molecular
Supplier Product Name  CAS Number .
Formula Weight
) ) Fmoc-Gly-OH- 299.32 g/mol [1]
Sigma-Aldrich 284665-11-8[1] C17H13D2NO4
2,2-d2 [2][3]
MedChemExpres 284665-11-8[4] 299.32 g/mol [3]
Fmoc-Gly-OH-d2 C17H13D2NO4
s (5] [5]
Crescent Fmoc-Gly-OH-
Chemical 2,2-d2
Creative Fmoc-[D2]Gly-
, 284665-11-8[6] C17H15NOa 299.33 g/mol [6]
Peptides OH
Glycine-2,2-d2- HOOCCD2NH-
CDN lIsotopes 284665-11-8[7] 299.32 g/mol [7]
N-FMOC FMOC
Selleck Fmoc-a-d2-

] ) 284665-11-8[8] - -
Chemicals glycine

Physical and Chemical Properties

Property Sigma-Aldrich MedChemExpress CDN Isotopes
Isotopic Purity 98 atom % D[1] - 98 atom % D[7]
Form Solid[1] Powder[3] -
Melting Point 174-175 °C (lit.)[1] - -

Powder: -20°C (3
Storage Temperature 2-8°C[1] years), 4°C (2 years) Room temperature[7]
[3]

DMSO: 175 mg/mL
Solubility - (584.66 mM; requires -

ultrasound)[3]

Core Applications
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Fmoc-Gly-OH-2,2-d2 is primarily utilized as a building block in Solid Phase Peptide Synthesis
(SPPS).[9][10] Its applications are analogous to its non-deuterated counterpart, with the key
advantage of introducing a stable isotopic label into the peptide backbone.[4][5]

Key uses include:

 Internal Standards: Serves as an internal standard for quantitative analysis of peptides by
mass spectrometry (LC-MS) or NMR.[4]

o Tracer Studies: Acts as a tracer to monitor the metabolic fate and pharmacokinetic profiles of
peptide-based drugs.[4][5] The deuterium label can influence metabolic pathways and
potentially enhance drug stability.[3][5]

 Structural Analysis: Aids in the structural elucidation of peptides and proteins using
techniques like NMR spectroscopy.

Experimental Protocols

The incorporation of Fmoc-Gly-OH-2,2-d2 into a peptide sequence follows standard Fmoc-
based Solid Phase Peptide Synthesis (SPPS) protocols. The chemical reactivity of the
deuterated glycine is identical to the natural isotope for the purposes of these procedures.

General Workflow for SPPS using Fmoc-Gly-OH-2,2-d2

Wash Amino Acid Coupling Wash R G Purified d2-Peptide
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Caption: General workflow for Solid Phase Peptide Synthesis (SPPS).

Protocol 1: Resin Preparation and Swelling
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e Weighing: Weigh the desired amount of resin (e.g., Rink Amide resin for C-terminal amides)
into a reaction vessel.

o Swelling: Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of
resin).

o Agitation: Gently agitate the resin for at least 30 minutes to an hour to ensure proper swelling
of the beads.[9]

Protocol 2: Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing
peptide chain, preparing it for the coupling of the next amino acid.

o |nitial Treatment: Drain the solvent from the swollen resin and add a solution of 20%
piperidine in DMF. Agitate for 3-5 minutes.[5][11]

o Second Treatment: Drain the piperidine solution and add a fresh portion of 20% piperidine in
DMF. Continue to agitate for an additional 10-15 minutes.[5]

e Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-
7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5][11]
The completion of the deprotection can be monitored by UV spectroscopy of the washings.
[12]

Protocol 3: Coupling of Fmoc-Gly-OH-2,2-d2

This protocol describes the activation and coupling of the deuterated glycine to the deprotected
N-terminus of the peptide-resin.

» Activation Mixture Preparation:

o In a separate vial, dissolve Fmoc-Gly-OH-2,2-d2 (typically 3 equivalents relative to the
resin loading).

o Add a suitable coupling reagent such as HBTU (3 equivalents) and a base like N,N-
Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[4]
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o Allow the mixture to pre-activate for 5-10 minutes.[4]

e Coupling Reaction:

o Drain the DMF from the washed resin.

o Add the activated amino acid solution to the resin.

o Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[4]
e Washing:

o Drain the coupling solution.

o Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and
byproducts.[5] A Kaiser test can be performed on a small sample of beads to confirm the
completion of the coupling reaction.[9]

Logical Flow of Amino Acid Activation and Coupling
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Caption: Activation and coupling of Fmoc-Gly-OH-2,2-d2.

Protocol 4: Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the solid support and removes any acid-
labile side-chain protecting groups.

» Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin
extensively with DMF, followed by Dichloromethane (DCM), and then dry the resin under

vacuum.

o Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for
standard peptides is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a
simpler mixture of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5). The choice of scavengers
depends on the amino acid composition of the peptide.[1][6]
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o Cleavage Reaction:

o Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of
resin).[4]

o Gently agitate the mixture at room temperature for 2-3 hours.[4]

o Peptide Precipitation and Isolation:

[¢]

Filter the resin and collect the filtrate containing the cleaved peptide.

[e]

Concentrate the filtrate under a stream of nitrogen or using a rotary evaporator.

o

Precipitate the peptide by adding the concentrated solution to a large volume of cold
diethyl ether.[4]

o

Centrifuge the mixture to pellet the precipitated peptide.

[¢]

Wash the peptide pellet with cold diethyl ether two more times.

[¢]

Dry the final peptide product under vacuum.[4]

Analytical Characterization

The final deuterated peptide should be characterized to confirm its identity and purity. Standard
analytical techniques include:

o Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity
of the peptide.

e Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight, which
will be increased by 2 Da due to the deuterium labeling, and to verify the sequence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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